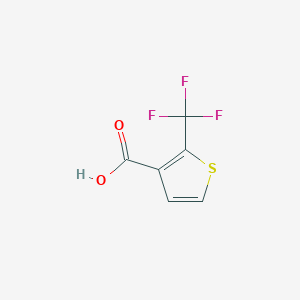

2-(Trifluoromethyl)thiophene-3-carboxylic acid

Descripción general

Descripción

2-(Trifluoromethyl)thiophene-3-carboxylic acid is an organic compound with the molecular formula C6H3F3O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The trifluoromethyl group attached to the thiophene ring significantly influences its chemical properties, making it a compound of interest in various fields of research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)thiophene-3-carboxylic acid typically involves the introduction of a trifluoromethyl group to a thiophene ring followed by carboxylation. One common method is the trifluoromethylation of thiophene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3). The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Trifluoromethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Applications:

- Antimicrobial and Anticancer Properties: Research indicates that 2-(trifluoromethyl)thiophene-3-carboxylic acid exhibits significant antimicrobial and anticancer activities. The trifluoromethyl substitution enhances its lipophilicity, improving membrane penetration and interaction with target proteins, which is crucial for drug development aimed at specific biological pathways .

- Synthesis of Therapeutic Agents: The compound serves as an important building block in synthesizing pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents .

Case Study:

A study investigating the compound's efficacy as an anticancer agent demonstrated its ability to inhibit cancer cell proliferation in vitro. The mechanism was linked to its interaction with specific enzymes involved in cellular signaling pathways.

Material Science

Key Applications:

- Advanced Materials Production: The unique chemical structure allows for the creation of materials with enhanced thermal stability and electrical properties, making it valuable in electronics .

- Polymer Synthesis: It is used in the production of polymers that require specific properties, such as increased durability or resistance to environmental factors.

Data Table: Properties of Materials Synthesized from this compound

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | High | Electronics |

| Electrical Conductivity | Moderate | Conductive Polymers |

| Mechanical Strength | Enhanced | Structural Materials |

Agricultural Chemistry

Key Applications:

- Agrochemical Development: The compound is explored for its potential use in developing agrochemicals such as herbicides and fungicides that effectively control pests while minimizing environmental impact .

- Sustainable Practices: Its use in agrochemicals aligns with sustainable practices aimed at reducing chemical runoff and enhancing crop yield.

Case Study:

Research on the application of this compound in agrochemicals revealed its effectiveness as a herbicide with lower toxicity profiles compared to traditional chemicals. Field trials demonstrated improved crop resilience against common pests.

Fluorine Chemistry

Key Applications:

- Synthesis of Fluorinated Compounds: As a fluorinated compound, it plays a significant role in synthesizing other fluorinated chemicals important for various applications, including refrigerants and solvents .

- Chemical Reactivity: The trifluoromethyl group enhances reactivity, allowing for diverse chemical transformations.

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Example Products | Conditions |

|---|---|---|

| Oxidation | Sulfoxides, Sulfones | Hydrogen peroxide |

| Reduction | Alcohols, Aldehydes | Lithium aluminum hydride |

| Substitution | Various functional groups | Halogens or organometallic compounds |

Mecanismo De Acción

The mechanism by which 2-(Trifluoromethyl)thiophene-3-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological molecules, influencing various pathways and processes .

Comparación Con Compuestos Similares

Thiophene-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

2-(Trifluoromethyl)benzoic acid: Similar in structure but with a benzene ring instead of a thiophene ring, leading to different applications and reactivity.

Uniqueness: The presence of the trifluoromethyl group in 2-(Trifluoromethyl)thiophene-3-carboxylic acid imparts unique properties such as increased lipophilicity and stability, making it a valuable compound in various fields of research and industry .

Actividad Biológica

2-(Trifluoromethyl)thiophene-3-carboxylic acid is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of the Compound

- Chemical Structure : this compound has the molecular formula C₆H₃F₃O₂S. The presence of a trifluoromethyl group significantly enhances its chemical reactivity and biological activity.

- Synthesis : The compound is synthesized through trifluoromethylation followed by carboxylation of thiophene derivatives, often utilizing reagents such as trifluoromethyl iodide in the presence of bases like cesium carbonate.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The trifluoromethyl group enhances its lipophilicity, allowing better interaction with microbial membranes, which can disrupt cellular functions.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, thiophene derivatives have demonstrated IC₅₀ values in the low micromolar range for these enzymes, indicating potent inhibitory effects .

Table 1: Summary of Anti-inflammatory Activity

| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Thiophene Derivative A | COX-1 | 6.0 | Inhibition of prostaglandin synthesis |

| Thiophene Derivative B | LOX | 29.2 | Blocking leukotriene production |

| This compound | COX/LOX | TBD | TBD |

3. Potential in Drug Development

The compound's unique structure allows it to modulate various biological pathways. Research has indicated that it may enhance drug potency when incorporated into therapeutic agents due to its ability to interact with specific molecular targets. For example, studies have shown that compounds containing the trifluoromethyl group can significantly improve the efficacy of drugs targeting serotonin uptake and reverse transcriptase inhibition .

The biological activity of this compound is largely attributed to its interaction with various proteins and enzymes:

- Lipophilicity : The trifluoromethyl group increases the compound's affinity for hydrophobic regions in proteins, facilitating better binding to active sites.

- Enzyme Inhibition : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by modulating gene expression pathways involved in inflammation .

Case Studies

- In Vivo Studies : In a mouse model of acute lung injury, derivatives of thiophene were able to reduce inflammation significantly, suggesting potential applications in treating respiratory conditions .

- Clinical Relevance : A study highlighted the effectiveness of thiophene-based compounds in reducing pain and inflammation comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential use in clinical settings .

Propiedades

IUPAC Name |

2-(trifluoromethyl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2S/c7-6(8,9)4-3(5(10)11)1-2-12-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFJKHXREWOWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.